molecular formula C17H15Br2N3O5S B299289 N-(2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-2-oxoethyl)-N-(2-bromophenyl)methanesulfonamide

N-(2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-2-oxoethyl)-N-(2-bromophenyl)methanesulfonamide

Cat. No. B299289
M. Wt: 533.2 g/mol
InChI Key: HJTGAGYVVDTPLU-DNTJNYDQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-2-oxoethyl)-N-(2-bromophenyl)methanesulfonamide, also known as BPH-715, is a novel small molecule inhibitor that has shown potential in the field of cancer research.

Mechanism of Action

N-(2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-2-oxoethyl)-N-(2-bromophenyl)methanesulfonamide acts as a dual inhibitor of both the heat shock protein 90 (HSP90) and the vascular endothelial growth factor receptor 2 (VEGFR2). HSP90 is a chaperone protein that plays a crucial role in the folding and stabilization of various oncogenic proteins. VEGFR2 is a receptor protein that plays a critical role in angiogenesis, which is the formation of new blood vessels that supply nutrients and oxygen to cancer cells. By inhibiting both HSP90 and VEGFR2, N-(2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-2-oxoethyl)-N-(2-bromophenyl)methanesulfonamide disrupts the survival and growth of cancer cells.
Biochemical and Physiological Effects:
N-(2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-2-oxoethyl)-N-(2-bromophenyl)methanesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis and metastasis, which are critical processes for cancer progression. Additionally, N-(2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-2-oxoethyl)-N-(2-bromophenyl)methanesulfonamide has been found to enhance the efficacy of other chemotherapeutic agents, such as paclitaxel and doxorubicin.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-2-oxoethyl)-N-(2-bromophenyl)methanesulfonamide is its specificity for HSP90 and VEGFR2, which makes it a promising candidate for cancer therapy. However, one limitation is that N-(2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-2-oxoethyl)-N-(2-bromophenyl)methanesulfonamide is still in the preclinical stage of development, and its efficacy and safety in humans are yet to be determined.

Future Directions

Future research on N-(2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-2-oxoethyl)-N-(2-bromophenyl)methanesulfonamide could focus on its potential use in combination with other chemotherapeutic agents to enhance their efficacy. Additionally, further studies could investigate the safety and toxicity of N-(2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-2-oxoethyl)-N-(2-bromophenyl)methanesulfonamide in animal models and human clinical trials. Furthermore, the development of more potent and selective inhibitors of HSP90 and VEGFR2 could lead to the discovery of even more effective cancer therapies.

Synthesis Methods

N-(2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-2-oxoethyl)-N-(2-bromophenyl)methanesulfonamide is synthesized by reacting 6-bromo-1,3-benzodioxole-5-carbaldehyde with hydrazine hydrate in the presence of acetic acid to form the corresponding hydrazone. The resulting hydrazone is then reacted with N-(2-bromophenyl)methanesulfonamide and 2-oxoethyl isocyanate to yield N-(2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-2-oxoethyl)-N-(2-bromophenyl)methanesulfonamide.

Scientific Research Applications

N-(2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-2-oxoethyl)-N-(2-bromophenyl)methanesulfonamide has been studied for its potential use in cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-(2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-2-oxoethyl)-N-(2-bromophenyl)methanesulfonamide has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells.

properties

Product Name

N-(2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-2-oxoethyl)-N-(2-bromophenyl)methanesulfonamide

Molecular Formula

C17H15Br2N3O5S

Molecular Weight

533.2 g/mol

IUPAC Name

N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-(2-bromo-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C17H15Br2N3O5S/c1-28(24,25)22(14-5-3-2-4-12(14)18)9-17(23)21-20-8-11-6-15-16(7-13(11)19)27-10-26-15/h2-8H,9-10H2,1H3,(H,21,23)/b20-8+

InChI Key

HJTGAGYVVDTPLU-DNTJNYDQSA-N

Isomeric SMILES

CS(=O)(=O)N(CC(=O)N/N=C/C1=CC2=C(C=C1Br)OCO2)C3=CC=CC=C3Br

SMILES

CS(=O)(=O)N(CC(=O)NN=CC1=CC2=C(C=C1Br)OCO2)C3=CC=CC=C3Br

Canonical SMILES

CS(=O)(=O)N(CC(=O)NN=CC1=CC2=C(C=C1Br)OCO2)C3=CC=CC=C3Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.